molecular formula C22H26N6O3 B14953106 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B14953106
M. Wt: 422.5 g/mol
InChI Key: MZWRICGTKRTEDH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide is a complex organic compound that features a pyrimidine ring, a quinoxaline moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinoxaline intermediates, followed by their coupling through an amide bond formation.

    Pyrimidine Intermediate Synthesis: The pyrimidine ring can be synthesized via a condensation reaction involving acetylacetone and guanidine, followed by methylation.

    Quinoxaline Intermediate Synthesis: The quinoxaline moiety is prepared through the condensation of o-phenylenediamine with a diketone, such as glyoxal.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and quinoxaline intermediates with a piperidine carboxamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or quinoxaline rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline or pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine or quinoxaline derivatives.

Scientific Research Applications

1-(4,6-Dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: A simpler pyrimidine derivative with similar structural features.

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with potential biological activity.

    N-(4,6-Dimethyl-2-pyrimidinyl)-4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide: A structurally related compound with a different functional group.

Uniqueness

1-(4,6-Dimethyl-2-pyrimidinyl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-3-piperidinecarboxamide is unique due to its combination of a pyrimidine ring, a quinoxaline moiety, and a piperidine carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-14-12-15(2)25-22(24-14)27-10-5-6-16(13-27)19(29)23-9-11-28-18-8-4-3-7-17(18)26-20(30)21(28)31/h3-4,7-8,12,16H,5-6,9-11,13H2,1-2H3,(H,23,29)(H,26,30)

InChI Key

MZWRICGTKRTEDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)C

Origin of Product

United States

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